N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
Description
N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a synthetic oxathiine carboxamide derivative characterized by a 1,4-oxathiine ring system with a 4,4-dioxide modification. The molecule features a carboxamide group substituted with 4-fluorobenzyl and furan-2-ylmethyl moieties at the nitrogen atom, as well as a phenyl group at the 3-position of the oxathiine ring. The 4,4-dioxide group in oxycarboxin enhances its stability and bioactivity compared to carboxin, suggesting analogous functional implications for the target compound .
Properties
Molecular Formula |
C23H20FNO5S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C23H20FNO5S/c24-19-10-8-17(9-11-19)15-25(16-20-7-4-12-29-20)23(26)21-22(18-5-2-1-3-6-18)31(27,28)14-13-30-21/h1-12H,13-16H2 |
InChI Key |
IUZVCGFHGWPHMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (commonly referred to as the compound) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, particularly its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Molecular Formula : C22H17FN2O3
- Molecular Weight : 376.4 g/mol
- IUPAC Name : N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
The biological activity of the compound primarily stems from its ability to interact with specific molecular targets within cells. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis.
- Induction of Apoptosis : The compound has shown potential in promoting programmed cell death in cancer cells by modulating pathways such as the Bax/Bcl-2 ratio and activating caspases.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines, particularly breast cancer (MCF-7) and liver cancer (HepG2) cells.
Key Research Findings
-
Cytotoxicity Testing :
- The compound exhibited significant cytotoxic effects against MCF-7 cells with an IC50 value indicating potent activity (exact IC50 values were not provided in the sources).
- In comparison to standard drugs like 5-Fluorouracil (5-FU), it demonstrated comparable or superior cytotoxicity.
-
Cell Cycle Analysis :
- Treatment with the compound caused cell cycle arrest at critical phases (G2/M for MCF-7 and S phase for HepG2), indicating its potential to hinder cancer cell proliferation.
-
Apoptosis Induction :
- Morphological evaluations showed increased apoptosis in treated cancer cells compared to controls.
- The compound enhanced levels of pro-apoptotic proteins (e.g., Bax) while reducing anti-apoptotic proteins (e.g., Bcl-2), leading to increased apoptosis rates.
Case Studies
Several case studies have documented the biological effects of this compound:
-
Study on MCF-7 Cells :
- In a controlled study, MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers.
- Flow cytometry analysis revealed significant changes in cell viability and apoptosis rates compared to untreated controls.
-
HepG2 Cell Line Study :
- The compound was tested on HepG2 liver cancer cells, resulting in substantial growth inhibition and induction of apoptosis through mitochondrial pathways.
Data Summary Table
| Parameter | MCF-7 Cells | HepG2 Cells |
|---|---|---|
| IC50 | [Value Not Provided] | [Value Not Provided] |
| Cell Cycle Arrest Phase | G2/M | S |
| Apoptosis Induction | Yes | Yes |
| Mechanism of Action | Bax/Bcl-2 Ratio Increase | Caspase Activation |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound shares a core 5,6-dihydro-1,4-oxathiine-2-carboxamide skeleton with carboxin, oxycarboxin, and carboxin sulfoxide. Key structural distinctions include:
Functional Implications
Bioactivity :
- Carboxin and oxycarboxin inhibit succinate dehydrogenase (SDH) in fungi, disrupting cellular respiration . The 4,4-dioxide group in oxycarboxin improves systemic mobility and persistence compared to carboxin. The target compound’s 4-fluorobenzyl and furan-2-ylmethyl groups may enhance lipophilicity and target binding, but experimental validation is required.
Physicochemical Properties :
- Solubility : The fluorine atom and furan ring in the target compound may increase hydrophobicity relative to carboxin’s simpler phenyl group. This could affect absorption and distribution in biological systems.
- Metabolic Stability : The 4,4-dioxide group likely reduces susceptibility to oxidative metabolism, as seen in oxycarboxin .
Synthetic Accessibility :
- The introduction of fluorinated and heteroaromatic substituents (e.g., furan) may complicate synthesis compared to carboxin derivatives. However, modern coupling reagents and fluorination techniques could mitigate these challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
